molecular formula C4H10ClN B2918435 (R)-But-3-en-2-amine hydrochloride CAS No. 869485-70-1

(R)-But-3-en-2-amine hydrochloride

Cat. No. B2918435
CAS RN: 869485-70-1
M. Wt: 107.58
InChI Key: HRJVNHUMBUVTND-PGMHMLKASA-N
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Description

Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair. Hydrochlorides are salts resulting from the reaction of hydrochloric acid with an organic base (e.g., an amine). Therefore, “®-But-3-en-2-amine hydrochloride” would be the hydrochloride salt of the “®-But-3-en-2-amine” molecule .


Molecular Structure Analysis

The molecular structure of a compound like “®-But-3-en-2-amine hydrochloride” would likely involve a butene backbone with an amine functional group and a hydrochloride group. The exact structure would depend on the locations of these groups on the backbone .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “®-But-3-en-2-amine hydrochloride” would depend on its specific structure. These could include properties such as solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Enantiopure Synthesis

The synthesis of enantiomerically pure compounds is a critical area of research. In one study, the preparation of enantiomers of tert-butyl(methyl)phenylsilane was achieved using (R)-(−)-2-amino-1-butanol, a compound closely related to (R)-but-3-en-2-amine hydrochloride (Jankowski et al., 1999).

Lipase-Catalyzed Enantiomer Separation

Lipase-catalyzed enantiomer separation is another significant application. A study involving enzymatic resolution of racemic 3-hydroxy-4-(tosyloxy)butanenitrile, a compound structurally related to (R)-but-3-en-2-amine hydrochloride, demonstrated the synthesis of optically pure compounds, highlighting the potential of this method in chemical synthesis (Kamal et al., 2007).

Synergistic Effects in Solvent Extraction

In solvent extraction processes, synergistic effects are often studied to improve efficiency. Research on the synergistic effect of tri-n-octylamine, which shares functional similarities with (R)-but-3-en-2-amine hydrochloride, on the extraction of cerium(III) by thenoyltrifluoroacetone, provides insights into the mechanisms and applications of amine hydrochlorides in solvent extraction (Newman & Klotz, 1966).

Steric Course of CN Bond Breaking

Understanding the steric course of chemical reactions is crucial in synthesis. A study on the hydrodenitrogenation reactions of alkylamines, closely related to (R)-but-3-en-2-amine hydrochloride, offers valuable information on the steric course of CN bond breaking, which is essential for designing specific synthesis pathways (Kukula et al., 2005).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, many drugs work by interacting with biological receptors . The specific mechanism of action for “®-But-3-en-2-amine hydrochloride” is not available in the sources I found.

Safety and Hazards

The safety and hazards of a compound depend on its specific properties. For example, many amines are irritants and can cause burns. Hydrochloride salts can also be corrosive .

Future Directions

The future directions for a compound like “®-But-3-en-2-amine hydrochloride” would depend on its potential applications. For example, if it has medicinal properties, future research could focus on optimizing its synthesis, improving its efficacy, and minimizing its side effects .

properties

IUPAC Name

(2R)-but-3-en-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N.ClH/c1-3-4(2)5;/h3-4H,1,5H2,2H3;1H/t4-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRJVNHUMBUVTND-PGMHMLKASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C=C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

107.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-But-3-en-2-amine hydrochloride

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